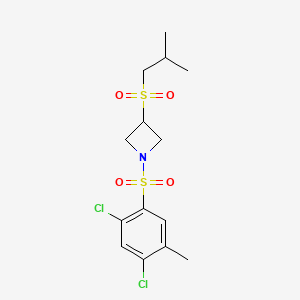![molecular formula C17H25N3O B2828715 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea CAS No. 1023052-96-1](/img/structure/B2828715.png)
1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea” is a urea derivative with an indole moiety. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Urea derivatives are known for their wide range of biological activities .
Scientific Research Applications
Supramolecular Chemistry and Biological Activity
N,N′-Dialkylureas, such as N,N′-di(2-ethylhexyl)urea, demonstrate significant interest in supramolecular chemistry due to their ability to form intermolecular hydrogen bonds. These compounds are associated in nonpolar solvents at high concentrations, showcasing the potential for creating supramolecular polymers based on urea compounds. This association is especially notable in bis-ureas prepared from diisocyanates, where the cooperative association of two urea groups enhances intermolecular interactions (Boileau et al., 2000).
Antitumor Activities
The synthesis and structural characterization of compounds like 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea have led to investigations into their antitumor activities. These compounds have demonstrated significant potential in MTT assays for their antitumor properties. Additionally, docking studies into the CDK4 protein have revealed interactions with active site residues, suggesting a mechanistic basis for their antitumor activity (Hu et al., 2018).
Chemical Synthesis and Molecular Rearrangements
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been employed for the synthesis of ureas from carboxylic acids. This method allows for the synthesis of required hydroxamic acids and their subsequent reaction with amines to produce ureas efficiently and without racemization. This approach demonstrates the versatility and potential of urea compounds in organic synthesis (Thalluri et al., 2014).
Inhibition of Physiologically Relevant Enzymes
Research on tetrahydropyrimidine-5-carboxylates, cyclic urea derivatives, has revealed their effects on inhibiting carbonic anhydrase (CA) isozymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These compounds have shown effective inhibition profiles, indicating their potential use in developing therapeutic agents for conditions where inhibition of these enzymes is desirable (Sujayev et al., 2016).
Molecular Electronics and Photovoltaics
Urea-doped ZnO films have been investigated as modified electron transport layers in inverted polymer solar cells. The addition of urea to ZnO enhances exciton dissociation, suppresses charge recombination, and improves charge extraction efficiency, leading to a significant increase in power conversion efficiency. This application demonstrates the potential of urea derivatives in the field of molecular electronics and photovoltaics (Wang et al., 2018).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are part of the compound’s structure, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that 1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with and modulate multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that the compound could have diverse molecular and cellular effects.
properties
IUPAC Name |
1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-2-3-4-7-11-18-17(21)19-12-10-14-13-20-16-9-6-5-8-15(14)16/h5-6,8-9,13,20H,2-4,7,10-12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNBYBCHMLIBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)NCCC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hexyl-3-[2-(1H-indol-3-yl)ethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

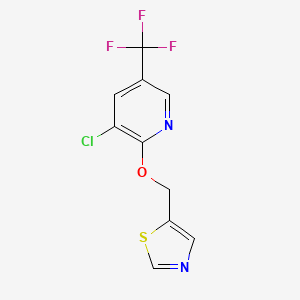
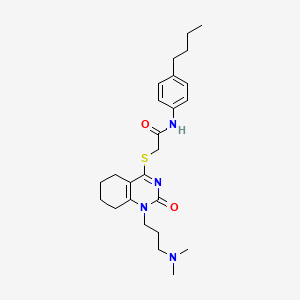
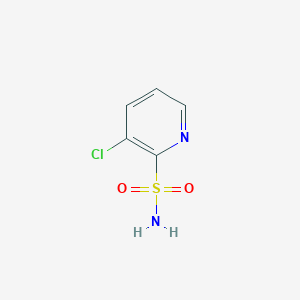
![2-Chloro-N-[[2-(methoxymethyl)phenyl]methyl]-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2828636.png)
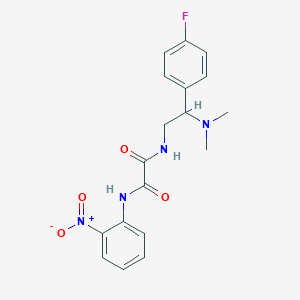
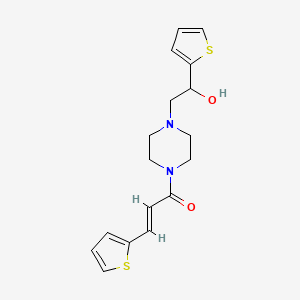
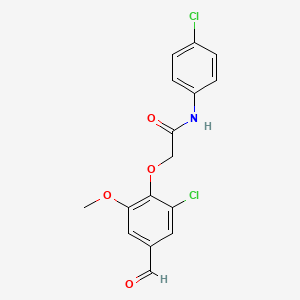

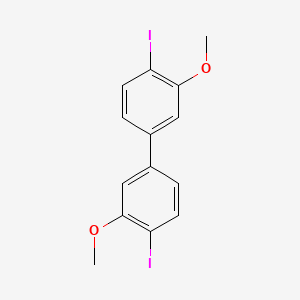
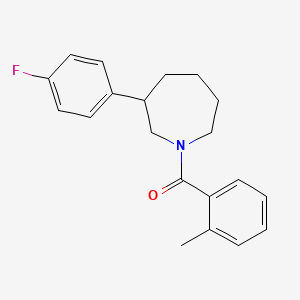
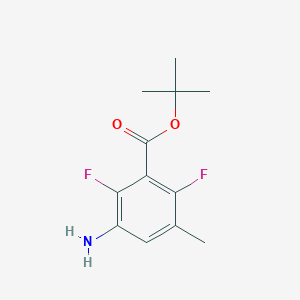
![3,5-diethyl 2,6-dimethyl-4-[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2828647.png)
![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide](/img/structure/B2828651.png)
